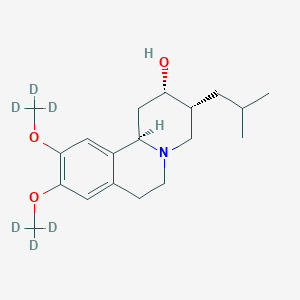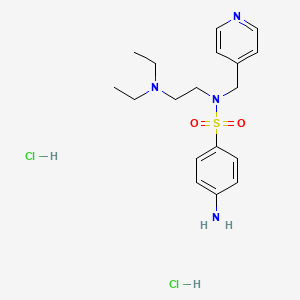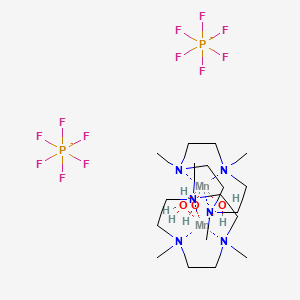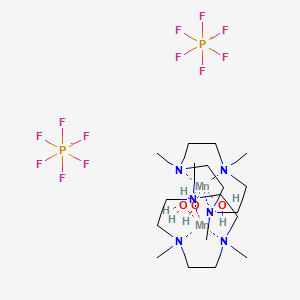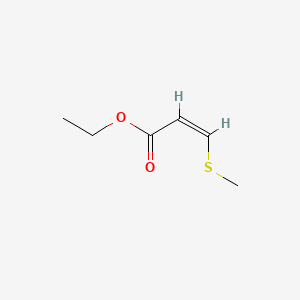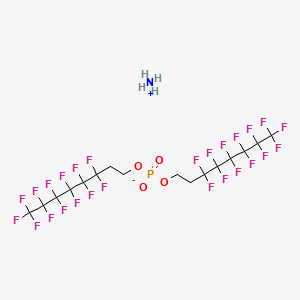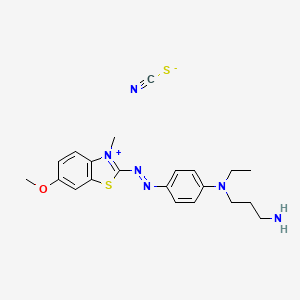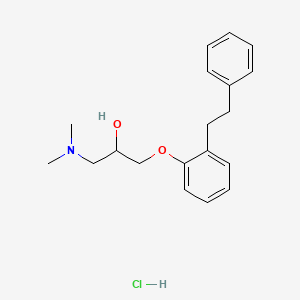
(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxypropoxy group, and a phenylethylbenzene backbone. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)-2-hydroxypropyl chloride with 2-(2-hydroxyphenyl)ethylbenzene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the dimethylamino group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxypropoxyphenylethylbenzene derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study receptor-ligand interactions due to its ability to interact with specific biological targets. It is also used in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as intermediates in the synthesis of drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the hydroxypropoxy group can enhance solubility and facilitate binding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene
- (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene acetate
- (2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene sulfate
Uniqueness
(2-(2-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethyl)benzene hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for applications requiring aqueous solutions. Additionally, the presence of both the dimethylamino and hydroxypropoxy groups provides a versatile platform for further chemical modifications.
Properties
CAS No. |
86819-15-0 |
|---|---|
Molecular Formula |
C19H26ClNO2 |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
1-(dimethylamino)-3-[2-(2-phenylethyl)phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-20(2)14-18(21)15-22-19-11-7-6-10-17(19)13-12-16-8-4-3-5-9-16;/h3-11,18,21H,12-15H2,1-2H3;1H |
InChI Key |
OHYRLFBEYGJLLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


